molecular formula C29H27NO7 B11997171 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate

Cat. No.: B11997171
M. Wt: 501.5 g/mol
InChI Key: TZRMPRJEDPSOSQ-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a complex organic compound with the molecular formula C37H35NO8 and a molecular weight of 621.693 g/mol . This compound is part of the chromen family, known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves multiple steps, including the formation of the chromen core and subsequent functionalization. One common method involves the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions to form the chromen core . The tert-butoxycarbonyl (Boc) group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological targets more effectively . The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C29H27NO7

Molecular Weight

501.5 g/mol

IUPAC Name

(2-methyl-4-oxo-3-phenoxychromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate

InChI

InChI=1S/C29H27NO7/c1-18-26(35-20-13-9-6-10-14-20)25(31)22-16-15-21(17-23(22)34-18)36-27(32)24(19-11-7-5-8-12-19)30-28(33)37-29(2,3)4/h5-17,24H,1-4H3,(H,30,33)

InChI Key

TZRMPRJEDPSOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC4=CC=CC=C4

Origin of Product

United States

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